3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride
Overview
Description
“3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the CAS Number: 1170596-18-5 . It has a molecular weight of 304.6 . The IUPAC name for this compound is 4-chloro-2-(chloromethyl)phenyl 3-pyridinylmethyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11Cl2NO.ClH/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10;/h1-6,8H,7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Catalytic Applications
- Recyclable Catalyst for Acylation : The related compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, serves as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. Detailed studies of the reaction mechanism reveal the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride and its interaction with nucleophilic substrates (Liu et al., 2014).
Synthesis of Novel Compounds
Synthesis of Methylsulphinyl Derivatives : In research involving similar compounds, such as 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines, reactions with specific reagents led to the creation of methylsulphinyl derivatives with potential applications in various fields (Ma et al., 2018).
Creation of Pyridine Derivatives : Reactions involving ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates have yielded various pyridine derivatives, demonstrating the versatility of chloromethylpyridine compounds in synthesizing diverse chemical structures (Gadzhili et al., 2015).
Chemical Synthesis and Modifications
Preparation of Chloro Derivatives : The synthesis of 4- and 6-chloro-2-chloromethylpyridine from related precursors illustrates the chemical modifications possible with chloromethylpyridine compounds. This research underlines the adaptability of these compounds in generating various chloro derivatives (Barnes et al., 1982).
Structural Modification for Anti-Infective Activity : A study on 4-Hydroxymethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines, derived from pyridine compounds, showed that these derivatives possess significant anti-infective properties, highlighting the potential of chloromethylpyridine derivatives in medicinal chemistry (Zubenko et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-[[4-chloro-2-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO.ClH/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10;/h1-6,8H,7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGXSDUFZLYPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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